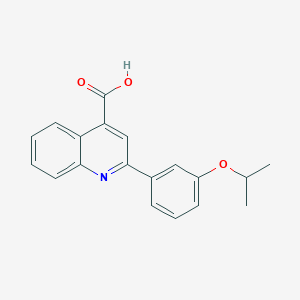![molecular formula C14H21ClN2O B1331817 1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine CAS No. 401801-56-7](/img/structure/B1331817.png)
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine is a chemical compound with the molecular formula C14H21ClN2O and a molecular weight of 268.78 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a piperazine ring attached to a phenoxyethyl group, which is further substituted with chlorine and methyl groups.
Vorbereitungsmethoden
The synthesis of 1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine involves several steps. One common synthetic route includes the reaction of 4-chloro-3,5-dimethylphenol with ethylene oxide to form 2-(4-chloro-3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with piperazine under suitable conditions to yield the final product .
Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques such as nucleophilic substitution and condensation reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .
Analyse Chemischer Reaktionen
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom or reduction of the phenoxy group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon or potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazines and phenoxy derivatives .
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine involves its interaction with specific molecular targets, such as proteins or enzymes. The phenoxyethyl group allows the compound to bind to hydrophobic pockets within proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This binding can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine can be compared with other similar compounds, such as:
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-morpholine: This compound has a morpholine ring instead of a piperazine ring, which can affect its binding properties and biological activity.
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-pyrrolidine: The pyrrolidine ring in this compound provides different steric and electronic properties, leading to variations in its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile applications in research and potential therapeutic uses .
Eigenschaften
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-11-9-13(10-12(2)14(11)15)18-8-7-17-5-3-16-4-6-17/h9-10,16H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSFCFYPOLLTOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCN2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)
![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)
![2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1331750.png)
![2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1331757.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidine](/img/structure/B1331761.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1331762.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B1331766.png)



